molecular formula C15H23N3OS B6897107 N-cycloheptyl-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide

N-cycloheptyl-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B6897107
M. Wt: 293.4 g/mol
InChI Key: INCGLCRZVWZJLR-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is a heterocyclic compound that contains a thiazole ring, a pyrrolidine ring, and a cycloheptyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine and cycloheptyl groups. One common method involves the reaction of 2-aminothiazole with a suitable carboxylic acid derivative under conditions that promote cyclization. The cycloheptyl group can be introduced through a nucleophilic substitution reaction using a cycloheptyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups or the heterocyclic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiazole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

N-cycloheptyl-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The cycloheptyl group can influence the compound’s pharmacokinetic properties, such as its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    N-cycloheptyl-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide: Unique due to the combination of the thiazole and pyrrolidine rings with a cycloheptyl group.

    N-cycloheptyl-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-cycloheptyl-1-(1,3-thiazol-2-yl)pyrrolidine-2-thioamide: Contains a thioamide group instead of a carboxamide.

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which can result in distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-cycloheptyl-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c19-14(17-12-6-3-1-2-4-7-12)13-8-5-10-18(13)15-16-9-11-20-15/h9,11-13H,1-8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCGLCRZVWZJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CCCN2C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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